N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide
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Overview
Description
The compound “N’-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two pyridine rings, a pyrrole ring, and a carbohydrazide group . The chloro and trifluoromethyl substituents on the pyridine rings would likely have a significant impact on the compound’s chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyridine and pyrrole rings, as well as the chloro and trifluoromethyl substituents . The carbohydrazide group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the chloro and trifluoromethyl groups, for example, could increase the compound’s lipophilicity .Scientific Research Applications
Synthesis and Functionalization
The compound N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide and its derivatives have been extensively studied for their potential applications in various fields of scientific research. A notable application includes the regioexhaustive functionalization of related chloro- and bromo(trifluoromethyl)pyridines to produce carboxylic acids, demonstrating the compound's utility in chemical synthesis and functionalization processes (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Solubility and Solvation Dynamics
In addition, the solubility of similar chloro-(trifluoromethyl)pyridine derivatives in various solvent mixtures, including ethanol and 1-propanol, has been meticulously studied, revealing insights into their solvation dynamics. Such studies are crucial for understanding the behavior of these compounds in different chemical environments (Jouyban, Martínez, & Acree, 2017).
Synthesis of Intermediates
The compound has also been identified as a critical intermediate in the synthesis of new chemical entities, including the creation of novel pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives. These derivatives have been evaluated for their cytotoxic activity against aggressive cancer cell lines, highlighting the compound's relevance in the development of new therapeutic agents (Kumar et al., 2014).
Structural and Interaction Studies
Structural studies on similar compounds, like fluazinam, have revealed intricate details about molecular interactions and the compound's three-dimensional arrangement, which is essential for understanding its reactivity and potential applications in various industries (Jeon, Kim, Lee, & Kim, 2013).
Mechanism of Action
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F6N5O2/c1-8(15-12(21)3-10(6-30-15)19(23,24)25)16(34)9-2-14(29-5-9)18(35)33-32-17-13(22)4-11(7-31-17)20(26,27)28/h2-8,29H,1H3,(H,31,32)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUYPQXHYOACKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F6N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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